(5-Aminopyridin-2-YL)methanol
Overview
Description
(5-Aminopyridin-2-YL)methanol is an organic compound with the molecular formula C6H8N2O It is a derivative of pyridine, featuring an amino group at the 5-position and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Aminopyridin-2-YL)methanol typically involves the functionalization of pyridine derivatives. One common method starts with 2-bromo-4-methylpyridine, which undergoes Buchwald-Hartwig arylamination to introduce the amino group at the 5-position. The resulting intermediate is then subjected to further reactions to introduce the hydroxymethyl group at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for higher yields and scalability. This includes the use of more efficient catalysts and reaction conditions to minimize by-products and maximize the overall yield .
Chemical Reactions Analysis
Types of Reactions: (5-Aminopyridin-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.
Major Products:
Oxidation: Formation of 5-aminopyridine-2-carboxylic acid.
Reduction: Formation of 5-aminopyridin-2-ylmethane.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Aminopyridin-2-YL)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (5-Aminopyridin-2-YL)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
2-Aminopyridine: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
5-Aminopyridine: Lacks the hydroxymethyl group, limiting its applications in synthesis.
2-Hydroxymethylpyridine: Lacks the amino group, reducing its potential for biological interactions.
Uniqueness: (5-Aminopyridin-2-YL)methanol is unique due to the presence of both the amino and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(5-aminopyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSFZTQIYGDVFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608944 | |
Record name | (5-Aminopyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00608944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873651-92-4 | |
Record name | (5-Aminopyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00608944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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